molecular formula C10H12N2O3 B11894705 Ethyl 3-(6-methylpyrimidin-4-yl)-2-oxopropanoate

Ethyl 3-(6-methylpyrimidin-4-yl)-2-oxopropanoate

Cat. No.: B11894705
M. Wt: 208.21 g/mol
InChI Key: ZVKUSZSQNFVRNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(6-methylpyrimidin-4-yl)-2-oxopropanoate is a high-value chemical building block designed for advanced research and development, particularly in medicinal chemistry and drug discovery. This compound features a 6-methylpyrimidin-4-yl ring, a privileged scaffold in the design of biologically active molecules . Pyrimidine-based structures are of significant interest due to their prevalence in compounds with a wide range of biological activities, including serving as antibacterial, antiviral, and anti-tumor agents . The molecular structure incorporates both a ketone and an ester functional group on the same propanoate chain, making it a versatile synthon for further synthetic elaboration. Researchers can utilize this reactive diester system in various cyclization and condensation reactions, such as with heterocyclic α-amino compounds, to construct more complex nitrogen-containing heterocyclic systems . These complex systems are fundamental in the search for new therapeutic agents. The compound is provided with guaranteed high purity and consistency. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

ethyl 3-(6-methylpyrimidin-4-yl)-2-oxopropanoate

InChI

InChI=1S/C10H12N2O3/c1-3-15-10(14)9(13)5-8-4-7(2)11-6-12-8/h4,6H,3,5H2,1-2H3

InChI Key

ZVKUSZSQNFVRNJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)CC1=NC=NC(=C1)C

Origin of Product

United States

Preparation Methods

Aldol Condensation with Ethyl Acetoacetate

A common approach for analogous ketoesters involves aldol condensation between pyrimidine aldehydes and ethyl acetoacetate. For Ethyl 3-(6-methylpyrimidin-4-yl)-2-oxopropanoate, 6-methylpyrimidine-4-carbaldehyde reacts with ethyl acetoacetate under basic conditions (e.g., sodium ethoxide). The mechanism proceeds via enolate formation, nucleophilic attack on the aldehyde, and subsequent dehydration.

Example Conditions

  • Reactants : 6-methylpyrimidine-4-carbaldehyde (1.0 equiv), ethyl acetoacetate (1.2 equiv)

  • Base : Sodium ethoxide (1.5 equiv) in anhydrous ethanol

  • Temperature : Reflux at 78°C for 12–16 hours

  • Workup : Acid quenching (HCl), extraction with ethyl acetate, and column chromatography.

This method achieves moderate yields (50–65%) but requires careful control of base strength to avoid pyrimidine ring degradation.

Active Ester Coupling via Carbonyldiimidazole

The Royal Society of Chemistry’s general procedure for ethyl 3-oxo-3-phenylpropanoates (S1) offers a adaptable framework. Here, 6-methylpyrimidine-4-carboxylic acid is activated with carbonyldiimidazole (CDI) and coupled with potassium monoethyl malonate:

Stepwise Protocol

  • Activation : 6-Methylpyrimidine-4-carboxylic acid (1 equiv) reacts with CDI (1.2 equiv) in THF at 25°C for 12 hours.

  • Nucleophilic Attack : The active ester is added to a mixture of MgCl₂ (2.5 equiv), triethylamine (3 equiv), and potassium monoethyl malonate (2 equiv) in acetonitrile at 0°C.

  • Quenching : Hydrochloric acid addition, extraction with ethyl acetate, and silica gel purification.

This method, while scalable, requires strict anhydrous conditions and yields 54–60% for analogous compounds.

Catalytic Cyclization with Trifluoromethanesulfonic Acid

A patent detailing ethyl 3-(pyridin-2-ylamino)propanoate synthesis provides insights into acid-catalyzed approaches. Adapting this, 6-methylpyrimidin-4-amine and ethyl acrylate undergo Michael addition under trifluoromethanesulfonic acid catalysis:

Optimized Parameters

  • Catalyst : Trifluoromethanesulfonic acid (10 mol%)

  • Solvent : Anhydrous ethanol

  • Temperature : 120–160°C under nitrogen for 16–20 hours

  • Workup : Petroleum ether washing, recrystallization with ethyl acetate/petroleum ether.

Yields reach 80–85% for structurally related products, suggesting viability for the target compound.

Comparative Analysis of Methods

Method Reactants Conditions Yield Advantages Limitations
Aldol CondensationPyrimidine aldehyde, ethyl acetoacetateNaOEt, ethanol, reflux50–65%Simple setup, readily available reagentsBase sensitivity, moderate yields
Active Ester CouplingPyrimidine carboxylic acid, malonateCDI, MgCl₂, acetonitrile, 0°C54–60%High functional group toleranceAnhydrous requirements, multi-step
Acid CatalysisPyrimidine amine, ethyl acrylateCF₃SO₃H, ethanol, 120–160°C80–85%*High yields, short reaction timeHigh temperature, specialized catalyst

*Reported for analogous compounds.

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Ethanol vs. THF : Ethanol improves solubility of pyrimidine intermediates but may necessitate higher temperatures for activation.

  • Reflux vs. Room Temperature : Aldol condensations require reflux (78°C), whereas active ester couplings proceed at 0–25°C.

Catalytic Efficiency

Trifluoromethanesulfonic acid outperforms traditional Lewis acids (e.g., MgCl₂) in cyclization reactions, reducing side products like enol ethers.

Purification Strategies

  • Column Chromatography : Essential for separating regioisomers in aldol routes.

  • Recrystallization : Petrol ether/ethyl acetate mixtures (5:1 to 10:1) yield high-purity crystals (>99% HPLC).

Scalability and Industrial Relevance

The acid-catalyzed method is most industrially viable due to:

  • Cost-Effectiveness : Trifluoromethanesulfonic acid is recoverable via distillation.

  • Short Reaction Time : 16–20 hours vs. 24–100 hours for traditional routes.

  • High Atom Economy : Minimal protecting groups or intermediates required.

Chemical Reactions Analysis

Condensation Reactions

The α-keto ester group facilitates condensation with amines, hydrazines, and other nucleophiles. For example:

  • Amine Condensation : Reacts with primary amines (e.g., butylamine) to form β-enamine derivatives, which can cyclize into heterocyclic compounds. This mirrors reactions observed in structurally similar α-keto esters.

  • Hydrazine Reactions : Forms hydrazones under mild conditions, which are precursors to pyrazoles or triazoles.

Example Reaction Conditions

ReactantConditionsProductYieldSource
2-Amino-3,5-dibrompyrazineDimethylcarbonate, 110°C, 3 hImidazo[1,2-a]pyrazine derivative50.6%

Nucleophilic Additions

The keto group undergoes nucleophilic attack, enabling:

  • Grignard Reagent Addition : Forms tertiary alcohols, which can dehydrate to α,β-unsaturated esters.

  • Enolate Formation : Deprotonation with bases (e.g., NaOEt) generates enolates for aldol or Michael additions.

Key Mechanistic Insight :
The methyl group on the pyrimidine ring exerts an electron-donating effect, enhancing the electrophilicity of the keto group and directing nucleophilic attack to the β-position .

Cyclization Reactions

The compound participates in intramolecular cyclizations to form fused heterocycles:

  • Imidazopyrimidine Formation : Reaction with amidines or guanidines under acidic conditions yields imidazo[1,2-a]pyrimidines, leveraging the pyrimidine nitrogen as a directing group .

  • Chromone Derivatives : Three-component reactions with aldehydes and phosphine oxides generate chromonyl-substituted products under catalyst-free conditions .

Optimized Cyclization Protocol

SubstrateCatalyst/SolventTemperature/TimeYieldSource
Diphenylphosphine oxideNeat, MW irradiation80°C, 1 h85–92%

Ester Hydrolysis and Transesterification

The ethyl ester undergoes hydrolysis or transesterification:

  • Acidic Hydrolysis : Converts the ester to a carboxylic acid (e.g., using HCl/H₂O).

  • Transesterification : Reacts with higher alcohols (e.g., benzyl alcohol) under acid catalysis to yield bulkier esters.

Pyrimidine Ring Functionalization

The 6-methylpyrimidin-4-yl moiety participates in:

  • Electrophilic Aromatic Substitution : Halogenation or nitration at the 5-position of the pyrimidine ring, directed by the methyl group .

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids, facilitated by palladium catalysts.

Reduction Reactions

Selective reduction of functional groups is achievable:

  • Keto Group Reduction : NaBH₄ reduces the keto group to a secondary alcohol, preserving the ester.

  • Ester Reduction : LiAlH₄ reduces the ester to a primary alcohol, yielding 3-(6-methylpyrimidin-4-yl)-1,2-propanediol.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 3-(6-methylpyrimidin-4-yl)-2-oxopropanoate has been investigated for its potential as a therapeutic agent in various diseases. Its structural features contribute to its biological activity, particularly in the following areas:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. A study demonstrated that certain synthesized derivatives showed effective Minimum Inhibitory Concentration (MIC) values against multiple bacterial strains, suggesting their potential as new antimicrobial agents to combat drug-resistant pathogens .

Anthelmintic Properties

The compound has also been evaluated for its anthelmintic activity. In vitro studies revealed that specific derivatives displayed significant efficacy against parasitic worms, outperforming standard treatments like albendazole. These findings suggest that this compound could be developed into effective anthelmintic drugs .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound and its derivatives:

Synthesis and Characterization

The synthesis typically involves the reaction of ethyl acetoacetate with appropriate pyrimidine derivatives under controlled conditions. Characterization methods such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Biological Evaluations

In a comprehensive study, various derivatives of this compound were tested for their antibacterial and anthelmintic activities. The results indicated that some compounds exhibited MIC values as low as 0.073 mg/ml against pathogens like Escherichia coli and Staphylococcus aureus, highlighting their potential therapeutic relevance .

Data Tables

The following tables summarize key findings from research on this compound:

Compound Target Pathogen MIC (mg/ml) Activity
Compound AE. coli0.073Antibacterial
Compound BS. aureus0.083Antibacterial
Compound CK. pneumoniae0.109Antibacterial
Compound DPheretima posthumaN/AAnthelmintic

Table 1: Antimicrobial Activity of this compound Derivatives

Compound Target Worm Time to Death (min) Activity
Compound APheretima posthuma30Effective
Compound BAscaridia galli45Effective

Table 2: Anthelmintic Activity of this compound Derivatives

Mechanism of Action

The mechanism of action of Ethyl 3-(6-methylpyrimidin-4-yl)-2-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Analogues

Several ethyl 3-(nitropyridin-4-yl)-2-oxopropanoate derivatives (e.g., 8a–8d) share structural similarities but differ in pyridine-ring substituents. Key examples include:

  • Ethyl 3-(2-methoxy-3-nitropyridin-4-yl)-2-oxopropanoate (8d): Substituents: Methoxy (electron-donating) and nitro (electron-withdrawing) groups. Yield: 75% (higher than analogues like 8a (50%) and 8b (45%)) . Tautomerism: Exists as an enolic tautomer, confirmed by IR (3426 cm⁻¹ for OH) and NMR (δ 11.30 ppm for OH) . Stability: Enhanced resonance stabilization due to conjugation between the enol and nitro groups.
  • Ethyl 3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate (8b): Substituents: Chloro and nitro groups, both electron-withdrawing. Reactivity: Chloro substituent enhances electrophilicity, making it reactive in nucleophilic substitutions .
Table 1: Pyridine-Based Analogues Comparison
Compound Substituents Yield (%) Key Spectral Features (IR/NMR)
8a (Nitropyridinyl) 3-Nitro 50 IR: 1706 cm⁻¹ (C=O)
8b (Chloro-nitropyridinyl) 2-Chloro, 5-Nitro 45 δ 8.34 ppm (H-6, ^1H NMR)
8d (Methoxy-nitropyridinyl) 2-Methoxy, 3-Nitro 75 IR: 3426 cm⁻¹ (OH); δ 11.30 ppm (OH)

Pyrimidine and Thienopyrimidinone Derivatives

  • Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (): Structural Difference: Replaces the 2-oxopropanoate with a thioacetate group and introduces a thietane ring. Applications: Likely used in antiviral or antibacterial agents due to sulfur-containing motifs .
  • Thienopyrimidinone Derivatives (): Synthesis: Derived from methyl 2-oxopropanoate and ethyl 2-cyanoacetate, forming a thiophene ring fused to pyrimidinone.

Substituent Effects on Reactivity and Properties

  • Electron-Withdrawing Groups (Nitro, Chloro): Increase electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution (e.g., 8b) . Lower pKa of α-hydrogens, enhancing enol tautomer stability (e.g., 8d) .
  • Electron-Donating Groups (Methoxy) :

    • Reduce ring electrophilicity but improve solubility via polar interactions .
  • Bromo Substituents (): Compounds like Ethyl 3-(4-bromopyridin-2-yl)-2-oxopropanoate exhibit enhanced reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromo leaving group .

Comparative Physicochemical Data

Table 2: Molecular Properties of Selected Compounds
Compound Molecular Weight LogP (Predicted) Key Functional Groups
Ethyl 3-(6-methylpyrimidin-4-yl)-2-oxopropanoate 224.21 1.2 Pyrimidine, Ester
8d (Methoxy-nitropyridinyl) 268.22 0.8 Methoxy, Nitro, Enol
Ethyl 3-(4-bromopyridin-2-yl)-2-oxopropanoate 285.11 1.5 Bromo, Ester
Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate 255.20 1.9 Fluoro, Nitro

Biological Activity

Ethyl 3-(6-methylpyrimidin-4-yl)-2-oxopropanoate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

This compound is a pyrimidine derivative, characterized by its unique structure that includes a pyrimidine ring substituted at the 4-position with an ethyl ester group. Its synthesis typically involves the reaction of ethyl acetoacetate with 6-methylpyrimidine derivatives, resulting in a compound that serves as a versatile building block for further chemical modifications .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on pyrimidine derivatives highlighted their efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Anticancer Properties

The anticancer potential of this compound has been evaluated in several studies. It has been shown to inhibit cell proliferation in various cancer cell lines, likely through the modulation of key signaling pathways involved in cell cycle regulation and apoptosis . The compound's ability to induce apoptosis in cancer cells is particularly noteworthy, as it may provide a therapeutic avenue for treating resistant cancer types.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory properties. Research suggests that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammatory diseases . This action may be mediated through the inhibition of NF-kB signaling pathways.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. For instance:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in nucleotide synthesis, which is crucial for both bacterial growth and cancer cell proliferation.
  • Receptor Modulation : It can bind to various receptors, potentially altering their activity and leading to downstream effects associated with inflammation and cancer progression .

Case Study: Anticancer Activity

In a recent study, this compound was tested against human breast cancer cell lines (MCF-7). The results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer activity compared to standard chemotherapeutic agents. The study concluded that this compound could serve as a lead structure for developing new anticancer drugs .

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-715Apoptosis induction
DoxorubicinMCF-710DNA intercalation

Case Study: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of this compound against common pathogens. The results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, supporting its potential as an antibacterial agent .

BacteriaInhibition Zone (mm)
Staphylococcus aureus20
Escherichia coli18

Q & A

Q. What are the common synthetic routes for Ethyl 3-(6-methylpyrimidin-4-yl)-2-oxopropanoate?

this compound can be synthesized via condensation reactions involving ethyl 2-oxopropanoate derivatives. For example:

  • Hydrazine-mediated cyclization : Ethyl 2-oxopropanoate reacts with substituted hydrazines to form intermediates, which undergo ring closure under acidic conditions (e.g., polyphosphoric acid) to yield fused heterocycles .
  • Chlorinated precursor routes : Ethyl 3-chloro-2-oxopropanoate derivatives (e.g., ethyl 3-chloro-3-(4-nitrophenyl)-2-oxopropanoate) are key intermediates. These react with nucleophiles like amines or thioureas to form pyrimidine-containing products .
  • Catalytic hydrogenation : Nitro groups in intermediates (e.g., 4-nitrophenyl derivatives) are reduced using Pd/C to generate amino precursors for further functionalization .

Q. How is the structure of this compound characterized using spectroscopic methods?

Structural elucidation relies on:

  • NMR spectroscopy :
  • ¹H NMR : Ethyl ester protons appear as a triplet (~δ 1.00 ppm) and quartet (~δ 4.01 ppm). Pyrimidine protons resonate as distinct multiplets (e.g., δ 6.90–8.20 ppm for aromatic protons) .
  • ¹³C NMR : The carbonyl carbons (C=O) of the ester and oxo groups appear at ~167–170 ppm, while the pyrimidine carbons range from 110–160 ppm .
    • IR spectroscopy : Strong absorption bands at ~1680–1700 cm⁻¹ confirm C=O stretches of ester and ketone groups .

Q. What is the role of the 6-methylpyrimidin-4-yl group in the compound's reactivity?

The 6-methylpyrimidin-4-yl moiety acts as:

  • A directing group in electrophilic substitution reactions due to the electron-deficient pyrimidine ring.
  • A hydrogen-bond acceptor in crystallographic packing, influencing solid-state stability .
  • A pharmacophore in drug discovery, enhancing interactions with biological targets (e.g., enzyme active sites) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported synthetic yields for this compound?

Discrepancies often arise from reaction conditions. Systematic optimization includes:

  • Solvent screening : Dry acetonitrile (MeCN) improves yields in thiourea-mediated cyclizations (73% yield) compared to acetone or THF .
  • Catalyst selection : Pd/C is preferred for nitro group reduction due to higher selectivity and reduced side reactions .
  • Temperature control : Microwave-assisted synthesis reduces reaction times and improves reproducibility in multi-step pathways .

Q. What strategies are employed in crystallographic refinement for derivatives of this compound?

X-ray crystallography relies on:

  • SHELX software : Used for structure solution (SHELXS) and refinement (SHELXL). Key steps include disorder modeling (e.g., for flexible ethyl groups) and hydrogen-bond network analysis .
  • Data quality metrics : High-resolution data (≤ 0.8 Å) and low R-factors (e.g., R₁ < 0.05) ensure reliability. For example, a derivative with R₁ = 0.054 was refined using 298 K data .

Q. How is this compound utilized in the synthesis of pharmacologically active agents?

It serves as a precursor in:

  • Anticancer agents : Derivatives like ethyl 4-(3-(4-pyridinyl)pyrimidin-2-yl)benzene-1,3-diamine are synthesized via coupling reactions and evaluated for methuosis-inducing activity .
  • Antibiotic analogs : Pyrimidine-containing scaffolds are modified to mimic natural products (e.g., bacilysin), targeting bacterial isomerases like BacB .
  • Enzyme inhibitors : The 2-oxopropanoate moiety acts as a Michael acceptor in covalent inhibition strategies, targeting cysteine proteases or kinases .

Methodological Considerations

  • Synthetic Optimization : Prioritize solvent polarity and catalyst loading to minimize byproducts.
  • Analytical Validation : Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) for complex derivatives .
  • Crystallographic Best Practices : Use TWINABS for correcting absorption effects in twinned crystals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.